

2-Bromo-3-hydroxybenzoic acid molecular structure

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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzoic acid

Cat. No.: B1398888

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An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are fundamental scaffolds in the realm of medicinal chemistry and materials science. Their rigid aromatic core, coupled with the versatile reactivity of the carboxylic acid and other substituents, makes them invaluable as starting materials and key intermediates in the synthesis of complex molecular architectures. Within this class of compounds, **2-Bromo-3-hydroxybenzoic acid** (Figure 1) represents a strategically functionalized building block. The ortho-bromo substituent provides a handle for a variety of cross-coupling reactions, while the adjacent hydroxyl and carboxylic acid groups can participate in hydrogen bonding, chelation, and further derivatization. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and potential applications of **2-Bromo-3-hydroxybenzoic acid**, with a focus on its relevance to drug discovery and development.

Molecular Structure and Identification

The molecular structure of **2-Bromo-3-hydroxybenzoic acid** is characterized by a benzene ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 1-position.

Figure 1: 2D Structure of **2-Bromo-3-hydroxybenzoic acid**

Caption: 2D representation of **2-Bromo-3-hydroxybenzoic acid**.

Table 1: Chemical Identifiers for **2-Bromo-3-hydroxybenzoic acid**

| Identifier | Value | Source |
|-------------------|--|--------------|
| IUPAC Name | 2-bromo-3-hydroxybenzoic acid | [PubChem][1] |
| CAS Number | 91658-91-2 | [PubChem][1] |
| Molecular Formula | C ₇ H ₅ BrO ₃ | [PubChem][1] |
| Molecular Weight | 217.02 g/mol | [PubChem][1] |
| InChI | InChI=1S/C7H5BrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | [PubChem][1] |
| SMILES | <chem>C1=CC(=C(C(=C1)O)Br)C(=O)O</chem> | [PubChem][1] |

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for **2-Bromo-3-hydroxybenzoic acid** is not readily available, its spectral characteristics can be reliably predicted based on the analysis of closely related compounds and established principles of spectroscopy.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, hydroxyl, and carboxyl groups. The protons on the ring will likely appear as multiplets. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-3-hydroxybenzoic acid** will exhibit characteristic absorption bands for its functional groups. A broad absorption band is expected in the region of 2500-3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid.[2] The C=O stretching of the carboxyl group will give a strong absorption band around 1700 cm^{-1} . [2] The O-H stretching of the phenolic hydroxyl group will also be present. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

1.1.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak $[\text{M}]^+$ would be expected to appear as a pair of peaks of nearly equal intensity at m/z 216 and 218, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br). Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).[3]

Crystallographic Data

While the crystal structure of **2-Bromo-3-hydroxybenzoic acid** has not been reported, a detailed analysis of its isomer, 3-Bromo-2-hydroxybenzoic acid, provides valuable insights into the likely solid-state conformation.[4] In the crystal structure of 3-Bromo-2-hydroxybenzoic acid, molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[4] An intramolecular hydrogen bond is also observed between the hydroxyl and carboxyl groups.[4] It is highly probable that **2-Bromo-3-hydroxybenzoic acid** would also exhibit similar hydrogen bonding patterns, leading to the formation of dimeric structures in the solid state.

Physicochemical Properties

The physicochemical properties of **2-Bromo-3-hydroxybenzoic acid** are crucial for its application in synthesis and drug development.

Table 2: Physicochemical Properties of **2-Bromo-3-hydroxybenzoic acid**

| Property | Value | Method | Source |
|------------|-------------------------------|----------|--------------|
| logP | 1.7 | Computed | [PubChem][1] |
| pKa | Not Experimentally Determined | - | - |
| Solubility | Not Quantitatively Determined | - | - |

Experimental Determination of pKa

The pKa of **2-Bromo-3-hydroxybenzoic acid** can be determined experimentally by potentiometric titration.[5] A solution of the acid is titrated with a standardized solution of a strong base, and the pH is monitored throughout the titration. The pH at the half-equivalence point corresponds to the pKa of the acid.[5]

Experimental Determination of Solubility

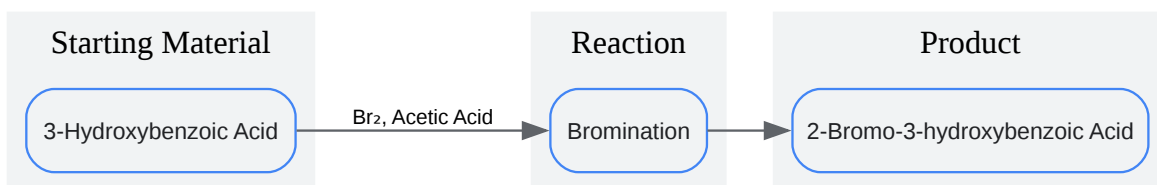
The solubility of **2-Bromo-3-hydroxybenzoic acid** in various organic solvents can be determined using the shake-flask method.[6] An excess of the solid compound is added to a known volume of the solvent and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as HPLC.

Synthesis and Reactivity

Synthesis

A plausible and efficient synthesis of **2-Bromo-3-hydroxybenzoic acid** involves the direct electrophilic bromination of 3-hydroxybenzoic acid. The hydroxyl group is an activating, ortho-, para-director, and the carboxylic acid group is a deactivating, meta-director. Therefore, bromination is expected to occur at the positions ortho and para to the hydroxyl group.

Proposed Synthetic Workflow:



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Caption: Proposed synthesis of **2-Bromo-3-hydroxybenzoic acid**.

Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid (Adapted from a similar procedure)

- Dissolve 3-hydroxybenzoic acid in glacial acetic acid.
- Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.
- Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into ice water to precipitate the product.
- Collect the crude product by filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Bromo-3-hydroxybenzoic acid**.

Reactivity

The reactivity of **2-Bromo-3-hydroxybenzoic acid** is governed by its three functional groups:

- Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
- Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.
- Bromo Substituent: The bromine atom is a key functional group for introducing further molecular complexity. It can participate in a variety of palladium-catalyzed cross-coupling

reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Discovery and Development

Halogenated and hydroxylated benzoic acids are privileged scaffolds in medicinal chemistry.^[7] The presence of a bromine atom can enhance the binding affinity of a molecule to its biological target and can also improve its pharmacokinetic properties. **2-Bromo-3-hydroxybenzoic acid** serves as a versatile building block for the synthesis of a wide range of biologically active compounds.

Potential Therapeutic Areas:

- **Anti-inflammatory Agents:** Salicylic acid and its derivatives are well-known for their anti-inflammatory properties.
- **Anticancer Agents:** The benzoic acid scaffold is present in numerous anticancer drugs.
- **Antimicrobial Agents:** Halogenated phenols and benzoic acids often exhibit antimicrobial activity.

Example of a Related Compound in Drug Development:

3-Bromo-2-hydroxybenzoic acid is a known intermediate in the synthesis of an impurity of Sulfasalazine, a drug used to treat inflammatory bowel disease.^[8] This highlights the relevance of brominated hydroxybenzoic acids in pharmaceutical synthesis and quality control.

Conclusion

2-Bromo-3-hydroxybenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined molecular structure, predictable reactivity, and potential for derivatization at multiple sites make it an attractive starting material for the synthesis of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its key characteristics, from its fundamental molecular properties to its potential applications. Further research into the biological activities of compounds derived from this scaffold is warranted and holds promise for the development of new and effective medicines.

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